2-Pyridin-3-yl-1-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]ethanone
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Overview
Description
2-Pyridin-3-yl-1-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]ethanone is a heterocyclic compound that incorporates pyridine, pyrimidine, and piperidine moieties. These structural elements are known for their significant roles in medicinal chemistry, contributing to the compound’s potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyridin-3-yl-1-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]ethanone typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-Pyridin-3-yl-1-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]ethanone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .
Scientific Research Applications
2-Pyridin-3-yl-1-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]ethanone has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and antitumor properties.
Medicine: It is investigated for its potential therapeutic effects, such as anti-inflammatory and antifibrotic activities.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Pyridin-3-yl-1-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]ethanone involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-2-yl)pyrimidine: Shares the pyridine and pyrimidine moieties but lacks the piperidine ring.
Piperidin-1-yl-pyrimidine: Contains the piperidine and pyrimidine moieties but lacks the pyridine ring.
Properties
IUPAC Name |
2-pyridin-3-yl-1-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2/c22-16(11-15-3-1-6-18-12-15)21-9-4-14(5-10-21)13-23-17-19-7-2-8-20-17/h1-3,6-8,12,14H,4-5,9-11,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDVAPZHGDDQWOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COC2=NC=CC=N2)C(=O)CC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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